REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]1[S:11](=[O:13])(=[O:12])[O:10][CH2:9][CH2:8][O:7][S:4]1(=[O:6])=[O:5].[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[C:24](Cl)=[O:25]>C(COC)OC>[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[C:24]([CH:3]1[S:4](=[O:5])(=[O:6])[O:7][CH2:8][CH2:9][O:10][S:11]1(=[O:13])=[O:12])=[O:25] |f:0.1|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C1S(=O)(=O)OCCOS1(=O)=O
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Name
|
|
Quantity
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1.1 g
|
Type
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reactant
|
Smiles
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C1=C(C=CC2=CC=CC=C12)C(=O)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was then removed from the solution on a rotary evaporator
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Type
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WASH
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Details
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washed with CH2Cl2
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Type
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CUSTOM
|
Details
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an oil separated which
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Type
|
EXTRACTION
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Details
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was then extracted with CH2Cl2 which
|
Type
|
DRY_WITH_MATERIAL
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Details
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was dried over MgSO4
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Type
|
CUSTOM
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Details
|
evaporated
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Type
|
CUSTOM
|
Details
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to leave 1.65 g (93%) of crude product
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Type
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CUSTOM
|
Details
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Subsequent crystallization from CH2Cl2-cyclohexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)C1S(=O)(=O)OCCOS1(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |